molecular formula C8H14ClN3O2 B1377306 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375897-49-6

2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No.: B1377306
CAS No.: 1375897-49-6
M. Wt: 219.67 g/mol
InChI Key: BGOMZIYEPFMCES-UHFFFAOYSA-N
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Description

2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS: 1375897-49-6) is a bicyclic heterocyclic compound with a molecular formula of C₈H₁₄ClN₃O₂ and a molecular weight of 219.67 g/mol . It belongs to the imidazolidine and piperazine classes, characterized by a fused imidazolidine-piperazine core substituted with an ethyl group at the 2-position. The compound is supplied as a stable powder under ambient storage conditions and is available in bulk quantities for research and industrial applications .

Properties

IUPAC Name

2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-10-7(12)6-5-9-3-4-11(6)8(10)13;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMZIYEPFMCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2CNCCN2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves the reaction of ethylamine with a suitable precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs:

Ethyl 3-[(8aS)-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazin-2-yl]-2,2-dimethyl-propanoate hydrochloride (Example 3 in ).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride C₈H₁₄ClN₃O₂ 219.67 Ethyl (C₂H₅) Imidazolidine-dione, Piperazine
2-Methyl analog C₇H₁₂ClN₃O₂ ~205.64 Methyl (CH₃) Imidazolidine-dione, Piperazine
2-Phenyl analog C₁₂H₁₄ClN₃O₂ ~267.71 Phenyl (C₆H₅) Imidazolidine-dione, Piperazine
Ethyl ester derivative C₁₃H₂₀ClN₃O₄ 317.77 Ethyl ester, 2,2-dimethylpropanoate Imidazo-pyrazine-dione, Ester

Key Comparative Insights:

Conversely, the phenyl analog introduces aromaticity, which may improve binding to hydrophobic pockets in proteins but reduce aqueous solubility . The ethyl ester derivative () incorporates a bulkier ester group, which could alter metabolic stability and solubility compared to the parent structure .

Synthetic Routes :

  • The target compound and its methyl/phenyl analogs likely share similar synthetic pathways, involving cyclization reactions of substituted piperazine precursors. For example, describes a multi-step synthesis starting from carboxylate esters and piperazine derivatives, followed by hydrolysis and coupling reactions .
  • The phenyl analog may require additional steps for introducing aromatic groups, such as Friedel-Crafts alkylation or Suzuki coupling .

Potential Biological Relevance: Piperazine derivatives are known for modulating serotonin and dopamine receptors in CNS disorders . The ethyl substituent’s moderate size may balance receptor affinity and selectivity. highlights that substituents like carbonyl groups (e.g., in indolin-2,3-dione analogs) can drastically shift receptor selectivity (e.g., from σ1 to σ2 subtypes), suggesting that the ethyl group in the target compound could similarly fine-tune biological activity .

The phenyl analog’s aromaticity may introduce additional handling risks, such as photodegradation or reactivity .

Biological Activity

2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (C8H14ClN3O2), also known as a derivative of piperazine, has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article synthesizes available research findings regarding its biological activity, focusing on antioxidant effects, cytotoxicity against cancer cells, and underlying mechanisms.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC8H14ClN3O2
Molecular Weight219.67 g/mol
IUPAC Name2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione; hydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant. A study evaluating various piperazine derivatives demonstrated that certain compounds could effectively protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide (H2O2) at a concentration of 20 μM. The mechanism involved reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thereby promoting cell survival through an IL-6/Nrf2 positive-feedback loop .

Anticancer Activity

The anticancer properties of 2-ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride have been explored through various in vitro assays. Notably:

  • Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of related piperazine derivatives on 60 human cancer cell lines, some derivatives exhibited significant growth inhibition ranging from -85.67% to -41.54% . The compound's ability to induce apoptosis was linked to alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins.

A detailed investigation into the mechanisms of action revealed that the compound could induce apoptosis in cancer cells by:

  • Up-regulating pro-apoptotic proteins such as Bak.
  • Down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.
    This alteration in protein expression ratios led to increased apoptosis rates in treated cells .

Comparative Analysis with Other Compounds

To contextualize the biological activity of 2-ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, a comparison with other known piperazine derivatives is useful.

Compound NameAntioxidant ActivityCytotoxicity (IC50)Mechanism of Action
Compound 9rHighNot specifiedIL-6/Nrf2 pathway
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochlorideModerate-85.67% to -41.54%Apoptosis via Bak/Bcl-2 ratio changes
Other Piperazine DerivativesVariableVariesVarious mechanisms depending on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Reactant of Route 2
2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.